methyl 7-fluoro-5-methoxy-1H-indole-2-carboxylate
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Overview
Description
Methyl 7-fluoro-5-methoxy-1H-indole-2-carboxylate is a synthetic indole derivative. Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities. This compound, with its unique fluorine and methoxy substitutions, is of interest in various fields of scientific research.
Preparation Methods
The synthesis of methyl 7-fluoro-5-methoxy-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
Methyl 7-fluoro-5-methoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and methoxy groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, altering its electronic properties.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, facilitated by catalysts like palladium acetate.
Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts . Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 7-fluoro-5-methoxy-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Mechanism of Action
The mechanism of action of methyl 7-fluoro-5-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, influencing biological pathways. The fluorine and methoxy groups can enhance its binding affinity and selectivity, making it a potent compound in biological systems .
Comparison with Similar Compounds
Similar compounds to methyl 7-fluoro-5-methoxy-1H-indole-2-carboxylate include:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: These compounds have shown significant antiviral properties.
This compound is unique due to its specific substitutions, which can enhance its biological activity and chemical reactivity compared to other indole derivatives.
Properties
Molecular Formula |
C11H10FNO3 |
---|---|
Molecular Weight |
223.20 g/mol |
IUPAC Name |
methyl 7-fluoro-5-methoxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H10FNO3/c1-15-7-3-6-4-9(11(14)16-2)13-10(6)8(12)5-7/h3-5,13H,1-2H3 |
InChI Key |
RWXXESTYAJVING-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=C(N2)C(=O)OC)F |
Origin of Product |
United States |
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